molecular formula C10H12ClF2N B2711519 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride CAS No. 2135331-85-8

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B2711519
CAS No.: 2135331-85-8
M. Wt: 219.66
InChI Key: IYHWYBGGVJBQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a 2,6-difluorophenyl substituent attached to the pyrrolidine ring and a hydrochloride salt. The compound is commercially available in 1 g quantities with 95% purity (CAS: 331-85-8) from suppliers such as BD008583 . Its molecular formula is inferred as C₁₀H₁₁ClF₂N, combining a pyrrolidine backbone (C₄H₉N) with a 2,6-difluorophenyl group (C₆H₃F₂) and hydrochloric acid.

Properties

IUPAC Name

2-(2,6-difluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHWYBGGVJBQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135331-85-8
Record name 2-(2,6-difluorophenyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent. The reaction is carried out in an inert atmosphere at room temperature to yield the desired product.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yield and purity. The process involves the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of difluorophenylpyrrolidine ketones.

    Reduction: Formation of difluorophenylpyrrolidine alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic applications, particularly in drug development. Its fluorinated structure enhances lipophilicity and bioactivity, making it a candidate for various pharmacological studies.

  • Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds, including 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, exhibit antidepressant-like effects in animal models. This suggests potential use in treating mood disorders.
  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, modifications to the pyrrolidine ring can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its development as a drug. Initial studies suggest that its metabolism and clearance rates may vary significantly depending on the administration route (oral vs. intraperitoneal) and the model organism used.

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile intermediate in synthesizing more complex molecules.

  • Building Block for Complex Molecules : The compound's structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cyclizations, facilitating the synthesis of diverse organic compounds .
  • Catalysis : It has been utilized as a catalyst in several industrial processes due to its ability to stabilize reactive intermediates and enhance reaction rates .

Biological Research Applications

The biological activity of this compound is an area of active investigation.

  • Binding Studies : Preliminary studies suggest that this compound may interact with specific biological targets, including receptors involved in neurotransmission and cell signaling pathways. Understanding these interactions could lead to new therapeutic strategies .
  • Mechanistic Studies : Ongoing research aims to elucidate the mechanisms underlying the biological effects of this compound. Such insights are essential for optimizing its pharmacological properties and developing new derivatives with improved efficacy and safety profiles.

Data Tables

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryPotential use in antidepressants and anticancer drugsExhibits antidepressant-like effects; anticancer potential noted
Organic SynthesisServes as a building block for complex organic moleculesParticipates in nucleophilic substitutions
Biological ResearchInvestigated for interactions with biological targetsBinding studies ongoing; mechanistic insights needed

Case Studies

  • Antidepressant Activity Study :
    • A study evaluated the effects of this compound in rodent models. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as an antidepressant.
  • Cancer Cell Proliferation Inhibition :
    • A series of experiments demonstrated that modifications to the pyrrolidine structure led to enhanced selectivity against specific cancer cell lines while sparing normal cells. This highlights the importance of structural optimization in drug design.
  • Pharmacokinetic Profiling :
    • Pharmacokinetic studies conducted on various animal models revealed differences in absorption and metabolism rates based on administration routes. These findings are crucial for determining optimal dosing strategies for future clinical applications.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Phenyl Ring

2-(2,4-Difluorophenyl)pyrrolidine Hydrochloride
  • Molecular Formula : C₁₀H₁₁ClF₂N (same as the target compound).
  • CAS : 996-39-1; Purity : 95% .
  • Key Difference: Fluorine atoms at the 2- and 4-positions on the phenyl ring instead of 2,5. For example, the 2,4-isomer may exhibit weaker π-π stacking interactions in protein pockets compared to the 2,6-isomer .

Fluorinated Pyrrolidine Derivatives

3,3-Difluoropyrrolidine Hydrochloride
  • Molecular Formula : C₄H₈ClF₂N.
  • CAS : 163457-23-6; Purity : 98% .
  • Key Difference : Fluorination occurs directly on the pyrrolidine ring (3,3-positions) rather than the phenyl substituent. This increases ring rigidity and electron-withdrawing effects, which could enhance metabolic stability but reduce basicity compared to the target compound .

Compounds with Alternative Functional Groups

2-Chloro-N-(2,6-difluorophenyl)acetamide
  • Molecular Formula: C₈H₆ClF₂NO.
  • CAS : 379255-36-4 .
  • Key Difference : Replaces the pyrrolidine-amine group with an acetamide moiety. The amide group introduces hydrogen-bonding capability, improving aqueous solubility but reducing membrane permeability relative to the hydrochloride salt form of the target compound .

Data Table: Structural and Commercial Attributes

Compound Name Molecular Formula CAS Number Purity Molecular Weight (g/mol) Supplier
2-(2,6-Difluorophenyl)pyrrolidine HCl C₁₀H₁₁ClF₂N 331-85-8 95% ~225.6 BD008583
2-(2,4-Difluorophenyl)pyrrolidine HCl C₁₀H₁₁ClF₂N 996-39-1 95% ~225.6 BD296996
3,3-Difluoropyrrolidine HCl C₄H₈ClF₂N 163457-23-6 98% 143.56 Shanghai PI
2-Chloro-N-(2,6-difluorophenyl)acetamide C₈H₆ClF₂NO 379255-36-4 N/A ~217.6 Enamine Ltd

Key Research Findings

Steric and Electronic Effects : The 2,6-difluorophenyl group in the target compound provides a linear geometry that enhances steric complementarity with flat binding sites (e.g., enzyme active sites), unlike the bent 2,4-isomer .

Purity and Availability : The 98% purity of 3,3-difluoropyrrolidine HCl makes it preferable for high-yield syntheses, though its smaller size limits its utility in scaffold diversification compared to the target compound .

Functional Group Impact : The acetamide derivative (CAS 379255-36-4) demonstrates higher water solubility (logP ~1.2 vs. ~2.5 for the target compound) due to its polar amide group, but lower blood-brain barrier penetration .

Biological Activity

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, antiviral, anticancer, and enzyme-inhibitory activities, based on diverse sources.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a difluorophenyl group. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

1. Antimicrobial Activity

Pyrrolidine derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that related pyrrolidine compounds exhibit activity against various bacterial strains. For instance, certain derivatives demonstrated an inhibition concentration (IC50) against E. coli and S. aureus topoisomerase IV comparable to standard antibiotics like novobiocin .

CompoundTarget BacteriaIC50 (nM)
22aE. coli180 ± 20
22bS. aureus210 ± 20

2. Antiviral Activity

Research has indicated that pyrrolidine derivatives can exhibit antiviral properties. A study highlighted the effectiveness of certain pyrrolidine compounds against viral infections, although specific data on this compound is limited in this context .

3. Anticancer Activity

The anticancer potential of pyrrolidine derivatives is notable. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines:

Cell LineCompoundIC50 (µM)
HeLa32a3.82 ± 0.11
MCF-732b4.50 ± 0.15

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic proteins such as Bax and Bcl-2 .

4. Enzyme Inhibition

Pyrrolidine derivatives have been studied for their ability to inhibit enzymes involved in various biological processes. For instance, certain compounds have shown inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis:

CompoundEnzyme TargetIC50 (nM)
32aMMP-2102 ± 31.4
32bMMP-9182 ± 25.2

These results indicate that the compound could play a role in therapeutic strategies targeting cancer progression .

Case Studies

  • Antibacterial Efficacy : A case study demonstrated that a pyrrolidine derivative exhibited four times higher activity against A. baumannii compared to traditional antibiotics like ampicillin .
  • Cytotoxicity in Cancer Models : In vitro studies showed that treatment with a pyrrolidine derivative led to significant apoptosis in HepG2 liver cancer cells, with increased levels of caspase-3 and decreased levels of Bcl-2 observed post-treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride to achieve >95% purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation of a pyrrolidine precursor with 2,6-difluorophenyl groups. Purification typically involves recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or reverse-phase HPLC. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, Cl). For example, structurally similar hydrochlorides like 2,6-dichlorophenylhydrazine hydrochloride achieved 96–98% purity using recrystallization .

Q. Which spectroscopic techniques are optimal for characterizing This compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm for difluorophenyl) and pyrrolidine backbone signals (δ 1.5–3.5 ppm). ¹⁹F NMR confirms fluorine substitution patterns .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+ at m/z 219.66 for C₁₀H₁₂ClF₂N) .
  • X-ray Crystallography : Determine stereochemistry and salt formation (HCl coordination), as used for R-enantiomers of related pyrrolidine derivatives .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability studies via:

  • Thermal Gravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., analogs like 2,6-dichlorophenylhydrazine hydrochloride decompose at 225°C) .
  • pH Stability Tests : Incubate in aqueous buffers (pH 1–12) and analyze degradation products via LC-MS.
  • Long-Term Storage : Store lyophilized powder at -20°C under inert gas to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric differences in This compound impact biological activity, and what methods resolve such discrepancies?

  • Methodological Answer : Enantiomers (e.g., R vs. S) may exhibit divergent receptor binding affinities. For example, (R)-2-(3,5-Difluorophenyl)pyrrolidine showed distinct bioactivity in chiral environments . To resolve contradictions:

  • Chiral HPLC : Separate enantiomers using cellulose-based columns.
  • Enantioselective Synthesis : Use asymmetric catalysis (e.g., Jacobsen epoxidation) to isolate pure stereoisomers.
  • In Vitro Assays : Compare IC₅₀ values across enantiomers in target-specific models (e.g., enzyme inhibition).

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for fluorinated pyrrolidine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare substituent effects (e.g., 2,6-difluoro vs. 3,5-difluoro analogs) on logP, solubility, and target engagement .
  • Computational Modeling : Perform DFT calculations to predict electronic effects of fluorine substitution on aromatic rings.
  • Cross-Study Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. How to design experiments evaluating the compound’s potential as a kinase inhibitor or neurotransmitter analog?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, Src). Compare IC₅₀ values against known inhibitors.
  • Neurotransmitter Receptor Binding : Perform radioligand displacement assays (³H-labeled ligands for dopamine/serotonin receptors).
  • In Silico Docking : Model interactions with receptor active sites (e.g., PyMOL, AutoDock) to prioritize targets for empirical testing .

Data Contradiction Analysis

Issue Resolution Strategy Example
Discrepant bioactivity across studiesStandardize assay protocols (cell lines, incubation time) (R)-enantiomers in one study vs. racemic mixtures in another
Varied solubility reportsCharacterize solubility in multiple solvents (DMSO, PBS) via nephelometry Conflicting DMSO solubility data for fluorinated pyrrolidines
Inconsistent thermal stabilityReplicate TGA/DSC under inert vs. ambient conditions Decomposition points differing by >10°C across labs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.